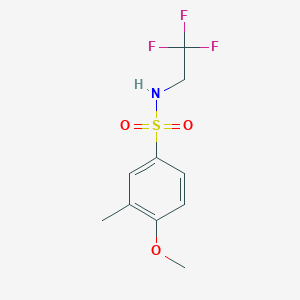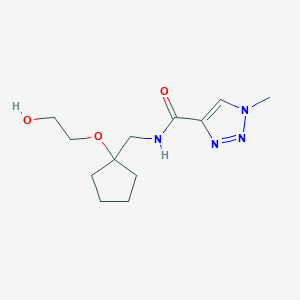![molecular formula C15H12Cl2N2O2 B2655459 N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide CAS No. 2396580-22-4](/img/structure/B2655459.png)
N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a dihydropyridinone ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenylmethyl precursor. This precursor is then reacted with a suitable pyridine derivative under controlled conditions to form the dihydropyridinone ring. The final step involves the introduction of the prop-2-enamide group through a condensation reaction. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into reduced forms, often altering its biological activity.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives with varying properties.
Scientific Research Applications
N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridinone derivatives and compounds with dichlorophenyl groups. Examples are:
- N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-2-yl}prop-2-enamide
- N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-4-yl}prop-2-enamide
Uniqueness
What sets N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-2-14(20)18-11-4-6-15(21)19(9-11)8-10-3-5-12(16)13(17)7-10/h2-7,9H,1,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMSLLZLVPSZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2655376.png)
![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)



![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2655382.png)


![Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2655390.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride](/img/structure/B2655393.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2655394.png)
![4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2655395.png)
![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)

